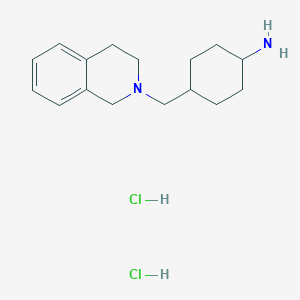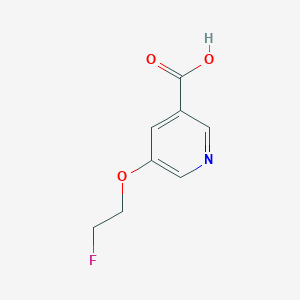
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexanamine core with a dihydroisoquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexanamine core and the dihydroisoquinoline moiety. The key steps include:
Formation of the Cyclohexanamine Core: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.
Synthesis of the Dihydroisoquinoline Moiety: This involves the cyclization of appropriate precursors under acidic conditions.
Coupling Reaction: The final step involves coupling the cyclohexanamine core with the dihydroisoquinoline moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Disilanes: Organosilicon compounds with unique electronic structures.
Uniqueness
(1r,4r)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)cyclohexanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexanamine core with a dihydroisoquinoline moiety sets it apart from other compounds, making it a valuable tool in various research domains.
Propriétés
Formule moléculaire |
C16H26Cl2N2 |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c17-16-7-5-13(6-8-16)11-18-10-9-14-3-1-2-4-15(14)12-18;;/h1-4,13,16H,5-12,17H2;2*1H |
Clé InChI |
ZWGOEKQFMAMLMC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN2CCC3=CC=CC=C3C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)
![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)




![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)


![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)


